Adb-fubica
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H24FN3O2 |
|---|---|
Molecular Weight |
381.4 |
InChI |
InChI=1S/C22H24FN3O2/c1-22(2,3)19(20(24)27)25-21(28)17-13-26(18-7-5-4-6-16(17)18)12-14-8-10-15(23)11-9-14/h4-11,13,19H,12H2,1-3H3,(H2,24,27)(H,25,28) |
InChI Key |
QIFOZYUACLDTAJ-UHFFFAOYSA-N |
SMILES |
O=C(NC(C(N)=O)C(C)(C)C)C1=CN(CC2=CC=C(F)C=C2)C3=C1C=CC=C3 |
Synonyms |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide |
Origin of Product |
United States |
Preparation Methods
Core Indazole Alkylation
The synthesis begins with the alkylation of methyl 1H-indazole-3-carboxylate. Source outlines a general procedure using potassium tert-butoxide as a base and bromoalkanes for alkylation. For this compound, the 4-fluorobenzyl group is introduced via reaction with 4-fluorobenzyl bromide under anhydrous conditions:
Procedure :
-
Dissolve methyl 1H-indazole-3-carboxylate (2.84 mmol) in tetrahydrofuran (THF, 15 mL).
-
Add potassium tert-butoxide (1.1 equiv) at 0°C and stir for 1 hour.
-
Introduce 4-fluorobenzyl bromide (1.05 equiv) dropwise and stir at room temperature for 48 hours.
-
Quench with water, extract with ethyl acetate, and purify via flash chromatography (hexane/ethyl acetate, 80:20) to yield methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
This step achieves >90% regioselectivity for the 1-alkylated product, with minor 2-alkylated impurities requiring chromatographic removal.
Hydrolysis to Carboxylic Acid
The methyl ester is hydrolyzed to the free carboxylic acid using sulfuric acid in methanol:
Procedure :
-
Reflux methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate (18.5 mmol) in methanol (45 mL) with concentrated H2SO4 (3 mL) for 24 hours.
-
Neutralize with aqueous NaHCO3, extract with ethyl acetate, and dry over MgSO4.
-
Evaporate solvent to yield 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid as a white solid (95% yield).
Amide Bond Formation
The carboxylic acid is coupled to methyl (2S)-2-amino-3,3-dimethylbutanoate using peptide coupling reagents. Source details the use of hydroxybenzotriazole (HOBt) and N,N’-diisopropylethylamine (DIPEA):
Procedure :
-
Activate 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid (5 mmol) with HOBt (7.5 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 7.5 mmol) in dichloromethane.
-
Add methyl (2S)-2-amino-3,3-dimethylbutanoate (5 mmol) and DIPEA (25.5 mmol).
-
Stir for 24 hours, extract with ethyl acetate, and purify via flash chromatography (hexane/ethyl acetate, 10:90) to obtain this compound (57% yield).
Reaction Optimization and Challenges
Solvent and Temperature Effects
Byproduct Formation
-
2-Alkylated Isomers : Improper purification leads to 2-alkylated indazole impurities, which exhibit distinct gas chromatography-mass spectrometry (GC-MS) fragmentation patterns (e.g., m/z 252 vs. 253 for 1- vs. 2-alkylated products).
-
Degradation : this compound is susceptible to thermal degradation during GC-MS analysis, necessitating liquid chromatography (LC)-based methods for accurate quantification.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
1H NMR (500 MHz, CDCl3) : δ 8.21 (d, J = 8.0 Hz, 1H, indazole-H4), 7.72 (d, J = 9.7 Hz, 1H, indazole-H7), 7.14–7.27 (m, 4H, fluorobenzyl-H), 5.52 (s, 2H, CH2Ph), 4.74 (d, J = 9.6 Hz, 1H, NH), 3.72 (s, 3H, OCH3), 1.11–1.15 (s, 9H, C(CH3)3).
-
13C NMR : 172.8 (C=O), 161.2 (C-F), 140.6 (indazole-C7a), 122.3–127.0 (aromatic carbons), 55.1 (OCH3), 34.2 (C(CH3)3).
High-Resolution Mass Spectrometry (HRMS)
-
Observed : m/z 382.1931 [M+H]+ (C22H25FN3O3+; calculated 382.1925).
-
Fragmentation : Key ions include m/z 365.1660 (loss of NH3), 252.0825 (fluorobenzyl-indazole fragment), and 109.0453 (C7H6F+).
Scale-Up and Industrial Considerations
Chromatographic Purification
Chemical Reactions Analysis
ADB-FUBICA undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of reduced metabolites.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions include hydroxylated and reduced metabolites .
Scientific Research Applications
ADB-FUBICA has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: The compound is used in studies to understand the pharmacology and toxicology of synthetic cannabinoids.
Medicine: Research on this compound contributes to the understanding of the effects of synthetic cannabinoids on the human body.
Industry: It is used in the development of new synthetic cannabinoids for potential therapeutic applications.
Mechanism of Action
ADB-FUBICA exerts its effects by acting as a potent agonist for the cannabinoid receptors CB1 and CB2. The compound binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This activation results in various physiological and psychological effects, including altered perception, mood changes, and potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
ADB-FUBICA shares structural and functional similarities with several indole/indazole-based SCs. Below is a detailed comparison:
Table 1: Structural and Pharmacological Comparison
Key Differences and Implications
Core Structure :
- This compound and AB-FUBICA share an indole core , whereas ADB-FUBINACA and AMB-FUBINACA feature an indazole core . Indazole derivatives generally exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation .
Side Chain Modifications: this compound’s dimethylbutanamide side chain enhances lipophilicity and receptor binding compared to AB-FUBICA’s single methyl group. This difference increases CB1 affinity by ~10-fold compared to non-dimethylated analogs . Replacement of the amide group with a methyl ester (AMB-FUBINACA) reduces potency but improves bioavailability .
Pharmacological Activity :
- This compound’s CB1 EC50 (2.6 nM) is lower than AMB-FUBINACA (1.2 nM) but higher than ADB-FUBINACA (0.3 nM), suggesting that indazole cores and ester/amide substitutions critically modulate efficacy .
Metabolic Pathways :
- This compound undergoes hydroxylation at the indole-adjacent methylene , distinct from ADB-FUBIATA, which hydroxylates the dimethylbutanamide moiety .
- Unlike ADB-FUBINACA, this compound’s major metabolites (e.g., hydrolyzed amide derivatives) lack significant CB1 activation (<1 μM) .
Table 2: Analytical Data Comparison
Research Findings and Implications
Illicit Market Prevalence :
this compound was first identified in 2015 in Chinese clandestine labs, alongside AB-FUBICA and ADB-BINACA, highlighting its role in evading legal restrictions on earlier SCs like AB-FUBINACA .
Toxicological Risks :
While this compound’s metabolites are less active, its high receptor affinity correlates with severe clinical effects (e.g., tachycardia, psychosis), mirroring other potent SCs .
Analytical Challenges : Differentiation from positional isomers (e.g., AB-FUBICA) requires advanced LC-HRMS/MS or NMR due to nearly identical masses and fragmentation patterns .
Q & A
Q. What frameworks support interdisciplinary collaboration in this compound research (e.g., chemistry and computational biology)?
- Methodological Guidance :
- Establish shared data pipelines using platforms like Galaxy or KNIME to integrate wet-lab and in silico workflows .
- Define a common ontology (e.g., SBML for systems biology) to align terminology across disciplines .
- Schedule cross-team audits to reconcile discrepancies (e.g., force field parameters vs. experimental kinetics) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
